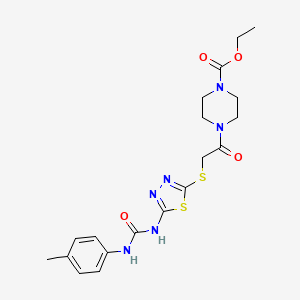
Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups including a piperazine ring, a thiadiazole ring, a urea linkage, and an ester group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. X-ray diffraction or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis or transesterification, while the thiadiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups could make it soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications
Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various heterocyclic nuclei like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, among others, have been synthesized starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, with some exhibiting good to moderate antimicrobial activity against test microorganisms, antiurease activity, and antilipase activity (Başoğlu et al., 2013).
Non-Ionic Surfactant Synthesis and Microbiological Activities
Thiadiazolyl Piperazine and related scaffolds have been synthesized from stearic acid and evaluated for their antimicrobial activities in-vitro against strains of gram-positive and gram-negative bacteria and fungi. These compounds were also modified into nonionic surfactants, with their physico-chemical, surface properties, and biodegradability being assessed (Abdelmajeid et al., 2017).
Hypoglycemic Agents
Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, have been synthesized and evaluated as glucokinase (GK) activators. One compound in particular showed potent dual-acting hypoglycemic activity by activating both GK and PPARγ, demonstrating significant efficacy in decreasing glucose level after oral glucose loading in normal mice (Song et al., 2011).
Antimicrobial and Antitubercular Activities
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivatives have been designed and screened for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, antitubercular activity, cytotoxicity, and protein-inhibitor interaction assay. One of the compounds showed promising inhibitory activity with low cytotoxicity in eukaryotic cells, marking it as a significant inhibitor of MTB DNA gyrase and MTB (Reddy et al., 2014).
Mechanism of Action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Similar compounds have been found to have diverse biological activities, suggesting they might affect multiple pathways .
Pharmacokinetics
The piperazine moiety is often used in drug design to optimize the pharmacokinetic properties of the final molecule .
Result of action
Without specific information, it’s hard to say exactly what the molecular and cellular effects of “Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate” might be. Similar compounds have been found to have diverse biological activities .
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4S2/c1-3-29-19(28)25-10-8-24(9-11-25)15(26)12-30-18-23-22-17(31-18)21-16(27)20-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H2,20,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHSGXPIMRVSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)
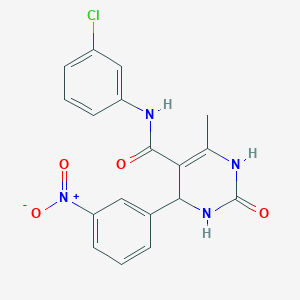
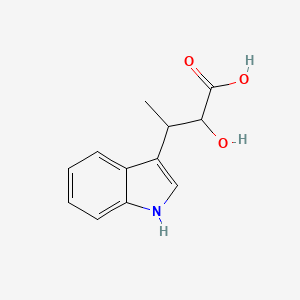
![2-(3-bromobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2604862.png)
![(E)-2-(methylsulfonyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]acetyl}-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B2604863.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2604866.png)

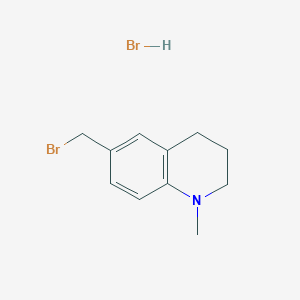
![15-Chloro-7,8,9,10,11,13-hexahydrocyclohepta[1,2-d]phthalazino[2',1'-2,1]pyrim idino[4,5-b]thiophen-12-one](/img/structure/B2604870.png)

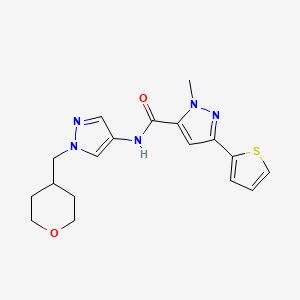

![N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2604880.png)
